molecular formula C19H15BrN4O2 B2712382 (3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one CAS No. 300567-61-7

(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2712382
CAS No.: 300567-61-7
M. Wt: 411.259
InChI Key: ZGWXIXFKDHEZBI-UHFFFAOYSA-N
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Description

Evolution of Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds constitute the backbone of modern pharmaceuticals, with over 70% of FDA-approved small-molecule drugs containing at least one heterocyclic fragment. The historical progression from simple aromatic systems like benzene to nitrogen- and oxygen-rich heterocycles parallels the growing understanding of their biomimetic properties. Early breakthroughs, such as the sulfa drugs of the 1930s and penicillin derivatives of the 1940s, relied on heterocyclic cores for antibacterial activity. The 21st century has witnessed a paradigm shift toward hybridization strategies, where distinct heterocyclic pharmacophores are covalently linked to exploit complementary mechanisms of action. For instance, molecular hybridization (MH) of pyrazine and pyrimidine scaffolds has yielded compounds with dual kinase and tubulin inhibition profiles.

Significance of Indolin-2-One and Pyrazole Pharmacophores

The indolin-2-one system, exemplified by natural products like indirubin, is a versatile scaffold for kinase inhibition. Structural studies reveal that the planar indole nucleus and ketone oxygen at position 2 facilitate hydrogen bonding with ATP-binding pockets in cyclin-dependent kinases (CDKs). Pyrazole, a five-membered diazole, contributes to bioactivity through its ability to participate in π-stacking and dipole-dipole interactions. Substitutions at the 1-, 3-, and 5-positions of pyrazole modulate electron distribution, enabling fine-tuning of pharmacokinetic properties such as logP and aqueous solubility. The hybridization of these systems creates a bifunctional molecule capable of simultaneous engagement with multiple therapeutic targets, as demonstrated by indole-pyrazole hybrids showing submicromolar IC50 values against triple-negative breast cancer cells.

Development Timeline of Pyrazole-Indolinone Hybrid Compounds

  • 2000–2010 : Initial exploration of indole-pyrazole conjugates focused on antimicrobial applications, leveraging pyrazole’s innate anti-infective properties.
  • 2011–2015 : Advances in cross-coupling methodologies enabled the synthesis of C3-functionalized indolin-2-ones, with imino-linkers emerging as a strategy to enhance conformational rigidity.
  • 2016–2020 : Structure-activity relationship (SAR) studies identified bromo-substitution at the indole C5 position as critical for tubulin destabilization, as seen in analogs of combretastatin A-4.
  • 2021–Present : Miniaturized parallel synthesis platforms have streamlined the production of pyrazolyl-imino-indolinone derivatives, achieving library success rates comparable to traditional Suzuki-Miyaura couplings.

Current Research Landscape of Pyrazolyl-Imino-Indolinone Derivatives

Contemporary research emphasizes three key areas:

  • Targeted Drug Design : Computational docking studies predict strong binding of the title compound to β-tubulin’s colchicine site, driven by the bromo-indole’s hydrophobic interactions and the pyrazole’s dipole alignment.
  • Synthetic Methodology : Recent protocols employ urea-mediated cyclization to assemble the pyrazolone ring, achieving yields >80% under microwave irradiation.
  • Biological Evaluation : Preliminary data on structural analogs indicate potent antiproliferative activity, with 1c (a methyl-pyrazolyl-indolinone) showing IC50 = 0.42 μM against HCT-116 colorectal carcinoma cells.

Table 1: Representative Pyrazolyl-Imino-Indolinone Derivatives and Their Anticancer Activities

Compound ID Substituents IC50 (μM) HCT-116 IC50 (μM) MDA-MB-231
1c 5-Br, 1-Me, 3-Ph 0.42 1.05
2c 5-Cl, 1-Me, 3-(4-F-Ph) 0.89 0.78
Reference

Properties

IUPAC Name

5-bromo-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-11-16(19(26)24(23(11)2)13-6-4-3-5-7-13)22-17-14-10-12(20)8-9-15(14)21-18(17)25/h3-10H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWXIXFKDHEZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one (CAS No. 300567-61-7) is a heterocyclic compound with potential biological activities. Its complex structure incorporates both indole and pyrazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H15BrN4O2
Molar Mass411.25 g/mol
Density1.57 g/cm³ (predicted)
pKa5.44 (predicted)

The compound's structure includes a bromine atom, which may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for generating complex molecules with multiple functional groups. A notable method includes the reaction of indole derivatives with pyrazole precursors under specific catalytic conditions to yield the desired product with high yields and purity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including those similar to our compound of interest. For instance, compounds containing indole scaffolds have shown significant activity against various viruses such as HSV and HCV. The antiviral mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against viral strains, suggesting that modifications to the indole structure can enhance antiviral efficacy .

Antioxidant Properties

Some studies have reported that compounds with similar structures possess antioxidant properties, which can be beneficial in reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The role of inflammation in numerous diseases has prompted research into compounds that can modulate inflammatory responses. Certain indole derivatives have been evaluated for their anti-inflammatory activities through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that our compound may also exhibit similar effects, warranting further investigation .

Case Studies

  • Antiviral Screening : A study involving a series of indole-based compounds showed promising results against HSV-1 and HCV. The lead compound demonstrated up to 91% inhibition of viral plaques at a concentration of 50 μM, indicating strong antiviral properties .
  • Anti-inflammatory Evaluation : In a model of acute inflammation, indole derivatives were shown to reduce edema significantly compared to control groups. The mechanism was linked to the downregulation of NF-kB signaling pathways .

Scientific Research Applications

Biological Applications

Research indicates that this compound exhibits a range of biological activities, making it valuable in medicinal chemistry. Some notable applications include:

Anticancer Properties

Studies have shown that (3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one may inhibit the growth of certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it has been observed to affect the expression of genes involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its ability to disrupt microbial cell function suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of (3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of Pyrazole Derivative : The initial step often involves synthesizing the pyrazole moiety through condensation reactions.
  • Bromination : The introduction of the bromine atom is achieved through electrophilic bromination methods.
  • Indole Formation : The final steps involve cyclization to form the indole structure.

Case Studies

Several studies have investigated the biological activities and potential applications of this compound:

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal explored the effects of (3Z)-5-bromo-3-(1,5-dimethyl... on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value suggesting effective concentration levels for therapeutic use .
  • Antimicrobial Efficacy Assessment :
    • Research conducted on the antimicrobial properties revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, supported by spectral, synthetic, and analytical data from the provided evidence.

Structural Analogues with Indole-Pyrazole/Thiazole Hybrids

Compound Key Structural Features Molecular Formula Spectral Data Key Differences
Target Compound Indole fused with pyrazolone-imino group, Z-configuration C₂₀H₁₆BrN₃O₂ Not explicitly reported Reference compound for comparison
Compound in Indole fused with thiazolidinone, Z-configuration, 2,3-dimethylphenyl substituent C₁₉H₁₄BrN₃O₂S Molecular mass: 428.304 (monoisotopic: 426.999) Replaces pyrazolone with thiazolidinone; sulfur atom alters electronic properties
Compound in Indole fused with thiazolotriazole, allyl/propoxyphenyl substituents C₂₄H₂₀BrN₃O₃S Molecular mass: 526.41 (estimated) Larger substituents (allyl, propoxyphenyl) increase steric bulk and lipophilicity

Brominated Pyrazolone Derivatives

Compound Substituents Synthetic Route LC/MS Data Functional Implications
Example 5.17 () 4-bromo, 4'-chlorophenyl Procedure A3 m/z 301, 303, 305 [M+H]+ Chlorophenyl enhances halogen bonding; lower mass than target compound
Example 5.20 () 4-bromo, 2-(3',5'-dimethylphenyl) Procedure A4 m/z 317 [M+H]+ Dimethylphenyl improves solubility; bromine position affects reactivity

Triazole/Thiazole-Containing Derivatives

Compound Core Structure IR/NMR Highlights Elemental Analysis Comparative Notes
Compound 6m () Benzoxazole-triazole hybrid IR: 1593 cm⁻¹ (C=N), 1H-NMR: δ 9.51 (triazole NH) C: 57.03% (vs. calcd 57.39%) Benzoxazole replaces indole; higher nitrogen content (12.09%)
Compound 13 () Pyrazoline-sulfonamide-indole hybrid IR: 1651 cm⁻¹ (C=O), 1H-NMR: δ 11.61 (NH) C: 55.60% (vs. calcd 55.46%) Sulfonamide group enhances hydrophilicity; tetrahydroindole reduces aromaticity

Key Research Findings and Implications

Halogen Positioning : Bromine at position 5 (target compound) vs. position 4 () may influence regioselectivity in electrophilic substitution reactions .

Limitations and Contradictions

  • Direct experimental data (e.g., IR, NMR) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. How to scale up synthesis without compromising stereochemical purity?

  • Methodological Answer : Employ continuous-flow reactors () with in-line purification (e.g., scavenger resins). Monitor stereochemistry via circular dichroism (CD) spectroscopy for batches >1 g. Optimize crystallization solvents using Hansen solubility parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.